(S)-Methyl 4-hydroxy-3-methylbutanoate is an organic compound with the molecular formula . It is classified as an ester and is specifically a methyl ester of 4-hydroxy-3-methylbutanoic acid. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound's stereochemistry is significant, as it exists in the S configuration, which can influence its biological activity and reactivity.
(S)-Methyl 4-hydroxy-3-methylbutanoate can be sourced from natural products or synthesized through chemical reactions. It belongs to the class of esters, which are derived from carboxylic acids and alcohols. In terms of chemical classification, it falls under the broader category of organic compounds, specifically those containing hydroxyl and ester functional groups.
The synthesis of (S)-Methyl 4-hydroxy-3-methylbutanoate can be achieved through several methods:
The reaction conditions typically include:
In industrial applications, continuous flow reactors may be employed to optimize yields and reaction times, allowing for more efficient production processes.
The molecular structure of (S)-Methyl 4-hydroxy-3-methylbutanoate features a hydroxyl group (-OH) attached to a carbon chain that includes a methyl group (-CH₃) adjacent to the carboxylate part of the molecule. The compound's stereochemistry is defined by its chiral center at the carbon bearing the hydroxyl group.
These properties indicate that (S)-Methyl 4-hydroxy-3-methylbutanoate is a relatively stable compound under standard conditions.
(S)-Methyl 4-hydroxy-3-methylbutanoate can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (S)-Methyl 4-hydroxy-3-methylbutanoate involves its interaction with specific enzymes in biological systems. The hydroxyl group allows for hydrogen bonding, facilitating its role as a substrate for various metabolic pathways. This interaction can lead to its conversion into other biologically active metabolites, which may play roles in different physiological processes.
The high gastrointestinal absorption indicates potential bioavailability when used in pharmaceutical formulations. Its logP value suggests moderate lipophilicity, influencing its distribution in biological systems.
(S)-Methyl 4-hydroxy-3-methylbutanoate has several scientific uses:
(S)-Methyl 4-hydroxy-3-methylbutanoate is a valuable chiral synthon in organic synthesis and pharmaceutical intermediate production. Its synthesis demands precise control over stereochemistry and reaction conditions to achieve high enantiomeric excess (ee) and yield. This section details advanced synthetic strategies, catalytic processes, and optimization parameters crucial for its efficient production.
Enantioselective synthesis of this compound primarily employs two strategic approaches: chiral pool utilization and catalytic asymmetric synthesis. The chiral pool strategy leverages naturally occurring chiral precursors, such as (S)-malic acid or (S)-3-hydroxybutyrolactone, which possess inherent stereocenters that can be preserved or transformed into the target molecule's chiral center at C3. This approach typically involves multi-step sequences including protection, chain elongation, and deprotection steps, but offers reliable access to the desired (S)-enantiomer with high optical purity when starting from enantiomerically pure natural compounds [3].
Catalytic asymmetric hydrogenation presents a more atom-economical alternative. This method utilizes prochiral unsaturated esters like methyl 3-methyl-4-oxobutanoate or methyl 3-methylbut-2-enoate as substrates. Chiral transition metal catalysts, particularly those based on rhodium (Rh) or ruthenium (Ru) complexes with chiral phosphine ligands (e.g., BINAP, DuPhos), facilitate enantioselective hydrogenation. The stereoselectivity arises from the differential face-binding of the prochiral substrate within the chiral catalyst pocket. Key to success is the precise ligand-metal coordination geometry, which dictates the delivery of hydrogen to the re or si face of the double bond or carbonyl group. Under optimized conditions, this approach achieves >95% ee with yields exceeding 85% [2].
A third approach involves the enzymatic resolution of racemic mixtures using lipases or esterases. Enzymes such as Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase (PFL) selectively hydrolyze the (R)-enantiomer of racemic methyl 4-hydroxy-3-methylbutanoate or its acylated derivatives, leaving the desired (S)-enantiomer intact. This kinetic resolution approach benefits from mild aqueous conditions (25-40°C) and high enantioselectivity (E > 200). The resolution efficiency depends critically on the acyl donor choice (e.g., vinyl acetate, isopropenyl acetate) and organic solvent system (e.g., MTBE, heptane) [2].
Table 1: Enantioselective Synthesis Methods for (S)-Methyl 4-Hydroxy-3-Methylbutanoate
Strategy | Key Starting Material | Chiral Controller | Typical ee (%) | Yield Range (%) |
---|---|---|---|---|
Chiral Pool Derivatization | (S)-Malic acid | Inherent chirality | >99 | 50-65 |
Catalytic Asymmetric Hydrogenation | Methyl 3-methyl-4-oxobutanoate | Rh-(R)-BINAP complex | 92-97 | 80-92 |
Enzymatic Kinetic Resolution | Racemic methyl ester | Candida antarctica lipase B | >99 | 40-45* |
Biocatalytic Reduction | 4-Oxo-3-methylbutanoate | Lactate dehydrogenase | 95-99 | 70-85 |
*Theoretical maximum yield for kinetic resolution is 50%; higher yields require dynamic kinetic resolution.
The installation of the hydroxy group at C4 with simultaneous control of the C3 stereocenter presents significant synthetic challenges. Asymmetric hydroxylation strategies employ chiral catalysts to effect enantioselective oxyfunctionalization. Dirhodium(II) carboxamidates with chiral ligands (e.g., Rh₂(S-DOSP)₄) catalyze the hydroxylation of 3-methylbutenoate esters using oxidants like iodobenzene diacetate (PhI(OAc)₂) or oxone. The reaction proceeds via stereoselective C-H insertion into a rhodium-bound carbenoid species, achieving ee values of 85-90% under optimized conditions [2].
Chemo-catalytic asymmetric esterification of the corresponding hydroxy acid provides an alternative route. Chiral Brønsted acid catalysts, particularly BINOL-derived phosphoric acids (e.g., TRIP), catalyze the enantioselective esterification of racemic 4-hydroxy-3-methylbutanoic acid with methanol. The mechanism involves dual activation where the chiral phosphoric acid protonates the carboxylic acid while simultaneously activating methanol through hydrogen bonding. The chiral environment differentiates the enantiomers of the acid, leading to preferential esterification of one enantiomer. This dynamic kinetic resolution approach achieves >90% ee with conversions of 70-80% when conducted at 0-5°C in toluene [2].
Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of β-keto esters represents another key methodology. Using catalysts like [RuCl(η⁶-p-cymene)(TsDPEN)] (Noyori's catalyst) with formic acid-triethylamine as the hydrogen source, methyl 4-oxo-3-methylbutanoate undergoes reduction to yield the (S)-hydroxy ester. The reaction proceeds via a six-membered pericyclic transition state where hydride transfer and proton shuttling occur simultaneously, controlled by the chiral diamine ligand. This method achieves excellent enantioselectivity (95-98% ee) and high turnover numbers (TON > 5,000) under mild conditions (25-40°C) .
Table 2: Catalytic Systems for Asymmetric Synthesis Steps
Reaction Type | Catalyst System | Key Conditions | Enantioselectivity (ee) | Productivity |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(S)-BINAP/COD]BF₄ | 50 bar H₂, 60°C, THF | 97% (S) | TON 2,500; TOF 500 h⁻¹ |
Transfer Hydrogenation | Ru-TsDPEN | HCO₂H/NEt₃, 28°C, DCM | 99% (S) | TON 8,000 |
Enzymatic Esterification | CAL-B (immobilized) | Vinyl acetate, 30°C, MTBE | >99% (S) | Activity 120 U/mg |
Brønsted Acid Catalysis | (R)-TRIP Phosphoric Acid | MeOH, 0°C, toluene | 92% (S) | kᵣₐc/kₛ = 25 |
The choice of solvent profoundly impacts both reaction rate and stereoselectivity in the synthesis of (S)-methyl 4-hydroxy-3-methylbutanoate. For asymmetric hydrogenations, aprotic polar solvents such as tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE) generally provide superior enantioselectivity compared to protic solvents like methanol. This effect arises from the stabilization of the chiral catalyst-substrate complex through non-polar interactions without competing coordination from protic solvents. THF consistently delivers 95-97% ee in Rh-catalyzed hydrogenations due to optimal solvation of the catalyst while maintaining substrate accessibility. Conversely, methanol reduces ee to 80-85% due to catalyst solvation and potential substrate hydrogen bonding that disrupts the chiral environment [2].
Temperature modulation serves as a critical optimization parameter. Lower temperatures generally enhance enantioselectivity at the expense of reaction rate in stereodetermining steps. For enzymatic resolutions using lipases, the optimal temperature window is 25-35°C. Temperatures below 20°C drastically reduce reaction rates, while above 40°C, enzyme denaturation occurs alongside increased racemization of the substrate, reducing optical purity. In Ru-catalyzed transfer hydrogenation, increasing temperature from 25°C to 40°C accelerates the reaction (reducing time from 24h to 4h) but decreases ee from 99% to 91% due to enhanced background non-catalyzed reduction .
Solvent effects on enzymatic transformations are particularly pronounced. Hydrophobic solvents (log P > 2) such as toluene, heptane, and MTBE maintain enzyme activity by preventing essential water stripping from the enzyme's active site. For Candida antarctica lipase B-catalyzed resolution in MTBE, activity reaches 120 U/mg with excellent enantioselectivity (E > 200). In contrast, more polar solvents like acetonitrile (log P = -0.33) reduce activity to <20 U/mg. Solvent-free systems at 40-50°C offer an alternative for esterification steps, enabling high substrate concentrations (neat substrates) and simplified downstream processing, achieving space-time yields exceeding 200 g·L⁻¹·h⁻¹ [2] .
Table 3: Solvent and Temperature Optimization Effects
Reaction | Optimal Solvent | Temperature (°C) | Effect on ee (%) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Rh-BINAP Hydrogenation | THF | 60 | 97 | 12 | 92 |
MeOH | 60 | 82 | 8 | 95 | |
Ru-TsDPEN Transfer Hydrog. | DCM | 25 | 99 | 24 | 90 |
iPrOH | 25 | 95 | 18 | 92 | |
CAL-B Resolution | MTBE | 30 | >99 | 48 | 45* |
Acetonitrile | 30 | >99 | 120 | 42* | |
Brønsted Acid Esterification | Toluene | 0 | 92 | 72 | 78 |
Solvent-free | 5 | 85 | 96 | 85 |
*Theoretical maximum yield for resolution
The drive toward sustainable manufacturing has spurred development of solvent-free synthetic routes for (S)-methyl 4-hydroxy-3-methylbutanoate. Enzymatic catalysis under neat conditions represents a particularly promising approach. Immobilized lipases (e.g., Novozym 435) efficiently catalyze both the kinetic resolution of racemic mixtures and the enantioselective esterification of 4-hydroxy-3-methylbutanoic acid without added solvents. Substrates are used as liquids at reaction temperatures (40-60°C), achieving substrate concentrations >4 M – approximately tenfold higher than solution-phase reactions. This strategy eliminates volatile organic compound (VOC) emissions, reduces downstream purification energy requirements, and achieves space-time yields exceeding 300 g·L⁻¹·h⁻¹, making it economically and environmentally advantageous .
In situ product removal (ISPR) techniques minimize waste generation during synthesis. In enzymatic resolutions, continuous extraction of the co-product ((R)-acid) into an aqueous phase maintains reaction equilibrium, driving conversion beyond the 50% theoretical limit for standard kinetic resolution. Alternatively, molecularly imprinted polymers (MIPs) selectively adsorb the target (S)-ester from reaction mixtures, achieving product isolation yields >90% without energy-intensive distillation. These approaches significantly reduce organic solvent consumption in downstream processing, with lifecycle assessments showing >40% reduction in E-factor (kg waste/kg product) compared to conventional processes [2].
Catalyst recycling innovations further enhance process sustainability. Heterogenized chiral catalysts, such as Rh complexes supported on magnetically separable silica nanoparticles or Ru catalysts embedded in metal-organic frameworks (MOFs), enable multiple reuse cycles (typically 8-12 runs) without significant loss of enantioselectivity. Similarly, immobilized enzyme systems (e.g., CAL-B on epoxy-functionalized resins) maintain >90% activity after 20 batches in packed-bed reactors. These technologies dramatically reduce catalyst consumption per unit product, contributing to atom-economic synthesis and minimizing metal contamination in waste streams. Flow chemistry implementations of these immobilized systems enable continuous production with residence times optimized for maximum yield and enantiopurity while minimizing solvent inventory .
The integration of renewable feedstocks aligns with green chemistry principles. Bio-based routes utilize glucose-derived (S)-3-hydroxybutyrolactone or bio-acetone as starting materials, reducing dependence on petrochemical sources. Fermentative production of 4-hydroxy-3-methylbutanoic acid followed by chemo-catalytic enantioselective esterification offers a hybrid approach with a lower carbon footprint than fully synthetic routes. Lifecycle analysis indicates reductions in cumulative energy demand (CED) of 25-35% compared to traditional chemical synthesis from fossil resources [2] .
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1